molecular formula C19H15NO2 B3040919 2-Amino-4,5-diphenylbenzoic acid CAS No. 253453-73-5

2-Amino-4,5-diphenylbenzoic acid

Cat. No.: B3040919
CAS No.: 253453-73-5
M. Wt: 289.3 g/mol
InChI Key: DOXAMEQCBGYCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-diphenylbenzoic acid is an organic compound characterized by the presence of an amino group and two phenyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-diphenylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4,5-diphenylbenzoic acid and an amine source.

    Amination Reaction:

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-diphenylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid, are used under controlled conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-Amino-4,5-diphenylbenzoic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-diphenylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2-Amino-4,5-dimethoxybenzoic acid: Similar in structure but with methoxy groups instead of phenyl groups.

    2-Amino-4,5-dichlorobenzoic acid: Contains chlorine atoms instead of phenyl groups.

    2-Amino-4,5-dihydroxybenzoic acid: Features hydroxyl groups in place of phenyl groups.

Uniqueness: 2-Amino-4,5-diphenylbenzoic acid is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry.

Properties

IUPAC Name

2-amino-4,5-diphenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c20-18-12-16(14-9-5-2-6-10-14)15(11-17(18)19(21)22)13-7-3-1-4-8-13/h1-12H,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXAMEQCBGYCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5-diphenylbenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-4,5-diphenylbenzoic acid
Reactant of Route 3
2-Amino-4,5-diphenylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-4,5-diphenylbenzoic acid
Reactant of Route 5
2-Amino-4,5-diphenylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-4,5-diphenylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.